molecular formula C10H17F3N2 B13098528 (R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine

(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine

Katalognummer: B13098528
Molekulargewicht: 222.25 g/mol
InChI-Schlüssel: CXYOVFJWORUYTD-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine (CAS 1416348-77-0) is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound serves as a versatile building block for designing bioactive molecules, featuring a rigid heterocyclic framework that incorporates a piperidine ring linked to a trifluoromethyl-substituted pyrrolidine moiety . The presence of the trifluoromethyl group is a critical structural feature, as it enhances the metabolic stability and lipophilicity of the molecule, which can positively influence bioavailability . The well-defined stereocenter at the (R)-configuration allows for selective and potent interactions with biological targets, making this compound a valuable scaffold for developing novel enzyme inhibitors or receptor modulators . Piperidine derivatives are among the most important synthetic fragments for drug design and are present in more than twenty classes of pharmaceuticals . Supplied with high purity and well-defined stereochemistry, this compound ensures reproducibility in synthetic applications, supporting its use in advanced drug discovery and development programs . The product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

Molekularformel

C10H17F3N2

Molekulargewicht

222.25 g/mol

IUPAC-Name

4-[(2R)-2-(trifluoromethyl)pyrrolidin-1-yl]piperidine

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)9-2-1-7-15(9)8-3-5-14-6-4-8/h8-9,14H,1-7H2/t9-/m1/s1

InChI-Schlüssel

CXYOVFJWORUYTD-SECBINFHSA-N

Isomerische SMILES

C1C[C@@H](N(C1)C2CCNCC2)C(F)(F)F

Kanonische SMILES

C1CC(N(C1)C2CCNCC2)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chiral Synthesis of the Piperidine Core

The piperidine core with the (R)-configuration at the 4-position is typically prepared using asymmetric synthesis or chiral resolution methods. Common approaches include:

Coupling of Pyrrolidine and Piperidine Units

The key step involves coupling the pyrrolidinyl moiety to the piperidine ring at the 4-position. Methods include:

Research Findings and Analytical Data

Stereochemical Control

  • The stereochemistry at the 4-position is critical for biological activity.
  • Enantiomerically pure (R)-4-substituted piperidines are obtained via asymmetric synthesis or chiral resolution.
  • Analytical techniques such as chiral HPLC and NMR are used to confirm enantiomeric purity.

Yields and Purity

  • Typical yields for coupling reactions range from 60% to 85%.
  • Purity is confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
  • Retention times in HPLC methods are consistent with expected product profiles.

Structure-Activity Relationship (SAR) Insights

  • Modifications on the trifluoromethylated pyrrolidine ring and piperidine core affect biological activity.
  • Electron-withdrawing groups such as trifluoromethyl enhance lipophilicity and metabolic stability.
  • The presence of the trifluoromethyl group adjacent to the nitrogen in the pyrrolidine ring is essential for potency.

Summary Table of Key Preparation Methods

Step Methodology Key Reagents/Conditions Outcome/Notes
1 Asymmetric synthesis of (R)-piperidine Chiral catalysts or chiral pool starting materials Enantiomerically pure 4-substituted piperidine
2 Trifluoromethylation of pyrrolidine Electrophilic trifluoromethylation reagents or trifluoromethylated precursors Introduction of CF3 group on pyrrolidine ring
3 Coupling via thiourea intermediates 1,1′-Thiocarbonyldiimidazole, amines, heating at 40 °C Formation of carbothioamide linkage, high yield
4 Microwave-assisted coupling Microwave irradiation with amines and aldehydes Rapid synthesis of urea/thiourea analogues

Analyse Chemischer Reaktionen

Types of Reactions

®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

H3 Receptor Modulation

One of the primary applications of (R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is its role as a modulator of the H3 receptor, a G-protein-coupled receptor that plays a significant role in the central nervous system (CNS). Compounds that target H3 receptors have been shown to be beneficial in treating various CNS disorders, including:

  • Schizophrenia
  • Alzheimer's Disease
  • Attention-Deficit Hyperactivity Disorder (ADHD)
  • Parkinson's Disease
  • Depression
  • Sleep Disorders (e.g., narcolepsy and insomnia)

The modulation of H3 receptors can lead to improved cognitive functions and mood regulation, making this compound a candidate for further research and development in psychiatric and neurological therapeutics .

Antagonistic Properties

Research indicates that this compound exhibits antagonistic properties against certain receptors, which can be leveraged in the treatment of conditions characterized by excessive receptor activation. For instance, it has been associated with potential benefits in managing obesity and metabolic disorders by modulating appetite and energy balance through H3 receptor antagonism .

Stereochemistry and Binding Affinity

Studies exploring the structure-activity relationships (SAR) of derivatives of piperidine compounds have highlighted the importance of stereochemistry in determining binding affinity and biological activity. The (R)-enantiomer of piperidine derivatives often demonstrates enhanced potency compared to its (S)-counterpart. For example, modifications to the piperidine structure can significantly influence interactions with target receptors, leading to variations in efficacy and selectivity .

Clinical Research on CNS Disorders

Several clinical studies have investigated the efficacy of H3 receptor antagonists, including those derived from piperidine structures similar to this compound. These studies typically focus on their effects on cognitive function, mood stabilization, and appetite regulation:

  • A study demonstrated that H3 receptor antagonists could improve cognitive deficits in patients with Alzheimer's disease by enhancing neurotransmitter release .
  • Another clinical trial assessed the impact of these compounds on weight management in obese patients, showing promising results in reducing body weight and improving metabolic parameters .

Wirkmechanismus

The mechanism of action of ®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its interaction with biological membranes and enzymes . The pathways involved may include binding to receptors or enzymes, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their biological/pharmacological profiles:

Compound Name Structure Highlights Molecular Weight Biological Activity Potency/Selectivity Key References
(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine (R)-configuration; CF₃ at pyrrolidine-2, linked to piperidine 238.2 g/mol Not explicitly stated (hypothesized: CNS or enzyme modulation) N/A
4-(1-Pyrrolidinyl)piperidine No CF₃ group; simple pyrrolidinyl-piperidine scaffold 154.25 g/mol Behavioral modulation (open field activity at 50–100 mg/kg) Moderate motility effects
(2S)-1-[4-(Trifluoromethyl)phenyl]acetyl-2-(pyrrolidin-1-ylmethyl)piperidine CF₃ on phenyl ring; pyrrolidinylmethyl-piperidine hybrid ~450 g/mol κ-opioid receptor agonist Ki κ = 0.57 nM; κ/μ selectivity = 4100:1
N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) Dual CF₃ groups; pyridine-piperidine-pyrrolidine hybrid ~475 g/mol CYP51 enzyme inhibition (anti-Trypanosoma cruzi) Comparable to posaconazole
4-(2-(Trifluoromethyl)phenyl)piperidine CF₃ on phenyl ring attached to piperidine 230.2 g/mol Intermediate in drug synthesis (e.g., RBP4 antagonists) N/A

Key Comparative Insights

Trifluoromethyl Position and Activity
  • Pyrrolidine vs. Phenyl CF₃ Substitution : The placement of the CF₃ group significantly alters biological activity. For example, (2S)-1-[4-(Trifluoromethyl)phenyl]acetyl-2-(pyrrolidin-1-ylmethyl)piperidine exhibits potent κ-opioid receptor agonism due to the phenyl-CF₃ group enhancing hydrophobic interactions with the receptor . In contrast, this compound’s CF₃ on the pyrrolidine ring may favor interactions with enzymes or transporters requiring polar recognition sites.
Stereochemical Influence
  • The (R)-configuration in the target compound is critical for enantioselective binding, a feature mirrored in other chiral piperidine derivatives. For instance, enantiomers of pyrrolidinylmethyl-piperidine opioids show >1000-fold differences in receptor selectivity .

Research Findings and Implications

Pharmacological Potential

  • Antimicrobial Applications: UDD’s efficacy against Trypanosoma cruzi suggests that this compound could be optimized for antiparasitic activity by leveraging its CF₃ group’s electronic effects .
  • CNS Therapeutics : The κ-opioid selectivity of CF₃-phenyl-piperidine derivatives supports exploring the target compound for pain management or addiction treatment .

Limitations and Challenges

  • Metabolic Stability : While CF₃ groups generally resist oxidative metabolism, their introduction can complicate pharmacokinetics (e.g., increased plasma protein binding) .
  • Synthetic Complexity: Chiral resolution and CF₃ incorporation remain resource-intensive, necessitating novel catalytic methods .

Biologische Aktivität

(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds that incorporate both piperidine and pyrrolidine moieties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their pharmacokinetic profiles.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential in treating several conditions. Key activities include:

  • Melanocortin Receptor Agonism : The compound has been identified as a selective agonist for melanocortin receptor 4 (MCR4), which plays a crucial role in regulating energy homeostasis and could be beneficial in treating obesity and sexual dysfunctions .
  • Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral properties, particularly against RNA viruses. The incorporation of the trifluoromethyl group has been associated with enhanced antiviral efficacy .
  • Antitumor Activity : Some studies have suggested that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms by which this compound exerts its effects are multifaceted:

  • Receptor Interaction : As an MCR4 agonist, it modulates pathways involved in appetite regulation and energy expenditure, potentially leading to weight loss and improved metabolic health .
  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral RNA-dependent RNA polymerase, thus preventing viral replication within host cells .

Structure-Activity Relationships (SAR)

The SAR studies conducted on related piperidine and pyrrolidine derivatives reveal critical insights into how modifications affect biological activity:

Compound ModificationBiological Activity Impact
Addition of Trifluoromethyl GroupIncreases lipophilicity and antiviral potency
Alteration of Substituents on Piperidine RingAffects binding affinity to MCR4 and overall efficacy
Variations in Alkyl Chain LengthModulates metabolic stability and solubility

Case Studies

  • MCR4 Agonism in Animal Models : In preclinical studies, administration of this compound led to significant reductions in food intake and body weight in rodent models, indicating its potential for obesity treatment .
  • Antiviral Efficacy Against Measles Virus : A derivative with a similar structure demonstrated potent antiviral activity at low nanomolar concentrations, showcasing the potential for further development against other RNA viruses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.